molecular formula C30H22O4 B1664538 1,3-Bis(3-phenoxyphenoxy)benzene CAS No. 2455-71-2

1,3-Bis(3-phenoxyphenoxy)benzene

Cat. No.: B1664538
CAS No.: 2455-71-2
M. Wt: 446.5 g/mol
InChI Key: KOKDSALTQSQPDH-UHFFFAOYSA-N
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Description

1,3-Bis(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C₃₀H₂₂O₄ and a molecular weight of 446.50 g/mol . This high-purity compound is characterized by its high boiling point of 564.7°C and a flash point of 132.3°C, indicating thermal stability suitable for demanding research applications . It is intended for research and development purposes in industrial and materials science sectors . As a chemical of interest in specialty markets, this compound (also known as m-bis(m-phenoxyphenoxy)benzene) is the subject of dedicated market analyses that track regional producers, consumers, and pricing trends . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,3-bis(3-phenoxyphenoxy)benzene
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InChI

InChI=1S/C30H22O4/c1-3-10-23(11-4-1)31-25-14-7-16-27(20-25)33-29-18-9-19-30(22-29)34-28-17-8-15-26(21-28)32-24-12-5-2-6-13-24/h1-22H
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InChI Key

KOKDSALTQSQPDH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5
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Molecular Formula

C30H22O4
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DSSTOX Substance ID

DTXSID5062429
Record name Benzene, 1,3-bis(3-phenoxyphenoxy)-
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Molecular Weight

446.5 g/mol
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Physical Description

Light yellow liquid with no to mild odor of phenol; [SantoLubes MSDS]
Record name 1,3-Bis(3-phenoxyphenoxy)benzene
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CAS No.

2455-71-2
Record name 1,3-Bis(3-phenoxyphenoxy)benzene
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Record name 1,3-Bis(3-phenoxyphenoxy)benzene
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Preparation Methods

Reaction of 1,3-Difluorobenzene with 3-Phenoxyphenol

This method adapts protocols from analogous polyphenyl ether syntheses. 1,3-Difluorobenzene reacts with 3-phenoxyphenol in the presence of alkali metal salts (e.g., sodium/potassium hydroxide) under anhydrous conditions.

Procedure :

  • Alkali Salt Preparation : 3-Phenoxyphenol is deprotonated with NaOH/KOH in a polar aprotic solvent (e.g., dimethylimidazolidinone, DMI).
  • Substitution Reaction : The alkali salt reacts with 1,3-difluorobenzene at 150–280°C for 5–100 hours under nitrogen.
  • Workup : The crude product is purified via vacuum distillation or recrystallization.

Key Parameters :

  • Molar Ratio : 3-Phenoxyphenol salt is used in excess (2.1–5 equivalents per fluorine atom).
  • Solvent : DMI or toluene for azeotropic water removal.
  • Yield : Up to 88%.

Mechanism :
Fluorine acts as a leaving group in the aromatic ring, enabling nucleophilic attack by the phenoxide ion. The reaction proceeds via a two-step mechanism, forming 1-(3-phenoxyphenoxy)-3-fluorobenzene as an intermediate.

Williamson Ether Synthesis

Condensation of 1,3-Dihydroxybenzene with 3-Phenoxybromobenzene

This classical etherification method employs 1,3-dihydroxybenzene (resorcinol) and 3-phenoxybromobenzene in the presence of a base.

Procedure :

  • Base Activation : Resorcinol is deprotonated with K₂CO₃ in dimethylformamide (DMF).
  • Ether Formation : 3-Phenoxybromobenzene is added, and the mixture is heated to 80–120°C for 12–24 hours.
  • Purification : The product is isolated via column chromatography or recrystallization.

Key Parameters :

  • Solvent : DMF or acetone.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield.
  • Yield : 70–85%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Nucleophilic Substitution 1,3-Difluorobenzene, 3-Phenoxyphenol 150–280°C, alkali salts, anhydrous 88% High purity, scalable for industry High energy input, long reaction time
Williamson Ether Resorcinol, 3-Phenoxybromobenzene 80–120°C, K₂CO₃, DMF 85% Mild conditions, avoids fluorinated reagents Requires brominated substrates

Industrial-Scale Considerations

Industrial production optimizes cost and efficiency:

  • Solvent Recovery : DMI and DMF are recycled via distillation.
  • Catalyst Reuse : Alkali salts are filtered and reused to reduce waste.
  • Safety : Reactions are conducted in autoclaves to manage high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-phenoxyphenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding phenols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Chemistry

  • Precursor for Organic Synthesis: It serves as a precursor for synthesizing complex organic molecules and polymers. Its unique structure allows for modifications that lead to new materials with tailored properties.

Biology

  • Antioxidant Properties: Derivatives of this compound exhibit significant antioxidant activity, mimicking glutathione peroxidase, which reduces oxidative stress by neutralizing harmful peroxides.
  • Antibacterial Activity: Studies demonstrate its effectiveness against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, indicating potential uses in medical applications.

Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of 1,3-Bis(3-phenoxyphenoxy)benzene showed a marked reduction in biofilm formation by pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.

Medicine

  • Therapeutic Potential: Some derivatives show potential as candidates for antioxidant therapies due to their ability to mimic enzymatic activities that combat oxidative stress.

Industry

  • High-performance Polymers: The compound is utilized in developing polymers with excellent mechanical and thermal properties suitable for electronics and coatings. Its chemical stability and performance under stress make it valuable in industrial applications.

Toxicological Studies

Research indicates potential toxicity associated with the compound:

  • Animal Studies: Degenerative changes were observed in animal models (e.g., increased liver weight), though no acute mortality was noted at high concentrations.
  • Human Studies: No skin irritation or allergic reactions were reported in human trials.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Molecular and Structural Comparisons

The following table summarizes key structural and molecular parameters of 1,3-Bis(3-phenoxyphenoxy)benzene and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 2455-71-2 C₃₀H₂₂O₄ 446.49 Phenoxy groups
1,2-Dibromo-3-(3-bromophenoxy)benzene 147217-76-3 C₁₂H₇Br₃O 406.89 Bromine atoms
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene 110471-15-3 C₃₂H₂₄N₂O₆ 556.55 Aminophenoxy, benzoyl groups
1,4-Bis(3-chloropropoxy)benzene N/A C₁₂H₁₆Cl₂O₂ 263.16 Chloropropoxy groups
1,3-Bis(2-hydroxyethoxy)benzene 102-40-9 C₁₀H₁₄O₄ 198.22 Hydroxyethoxy groups
1,3-Bis(triphenylsilyl)benzene N/A C₃₆H₃₀Si₂ 542.88 Triphenylsilyl groups
1,1'-Oxybis[3-(3-phenoxyphenoxy)benzene] 3705-62-2 C₃₆H₂₈O₅ 564.60 Oxygen bridge, phenoxy groups

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Brominated derivatives (e.g., 1,2-Dibromo-3-(3-bromophenoxy)benzene) exhibit reduced electron density due to bromine's electronegativity, enhancing stability but limiting reactivity in nucleophilic reactions . In contrast, amino-substituted analogues (e.g., 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene) display electron-donating effects, improving solubility and reactivity for polymerization .
  • Polarity and Solubility: The hydroxyethoxy groups in 1,3-Bis(2-hydroxyethoxy)benzene increase polarity, making it soluble in polar solvents like water or ethanol, unlike the hydrophobic phenoxy-based target compound .
This compound
  • Applications: Used as a monomer in high-performance polymers (e.g., polyetherketones) due to its rigid backbone and thermal resistance .
  • Reactivity: Undergoes electrophilic substitution at the para positions of phenoxy groups, enabling functionalization for tailored materials .
Halogenated Analogues
  • 1,2-Dibromo-3-(3-bromophenoxy)benzene: Bromine atoms facilitate Suzuki coupling reactions, making it a precursor for cross-coupling syntheses .
  • 1,4-Bis(3-chloropropoxy)benzene : Chlorine substituents enable nucleophilic displacement reactions, useful in synthesizing fluorescent diketopyrrolopyrrole pigments .
Amino-Substituted Derivatives
  • 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene: Amino groups enhance reactivity in polyimide and epoxy resin synthesis, offering applications in adhesives and coatings .

Biological Activity

1,3-Bis(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C30H22O4. Its unique structure comprises a central benzene ring substituted with two 3-phenoxyphenoxy groups, contributing to its notable biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula: C30H22O4
  • Molecular Weight: 466.49 g/mol
  • Physical State: White crystalline solid
  • Solubility: Soluble in ethanol and dichloromethane
  • Melting Point: Approximately 42.8 °C
  • Boiling Point: Ranges between 295 °C and 305 °C at 1.0 Torr pressure

The biological activity of this compound is primarily attributed to its interactions with cellular targets:

  • Antioxidant Activity: The compound exhibits properties similar to glutathione peroxidase, reducing oxidative stress by neutralizing harmful peroxides.
  • Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death. Studies have shown significant antibacterial effects against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa .

Antioxidant Properties

Research indicates that derivatives of this compound demonstrate significant antioxidant activity. This is crucial for potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Effects

The compound has been shown to possess antimicrobial properties:

  • In vitro studies demonstrate its effectiveness against various bacterial strains.
  • A study reported a reduction in biofilm formation by pathogenic bacteria, highlighting its potential as an antibacterial agent .

Toxicological Studies

Toxicological assessments reveal that while the compound can cause degenerative changes in animal models (e.g., rats), no acute mortality was observed at high concentrations . Key findings include:

  • Increased liver weight and hypertrophy in repeated-dose studies.
  • No skin irritation or allergic reactions noted in human studies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1,3-Bis(3-aminophenoxy)benzeneAmino groups instead of phenoxy groupsAntioxidant and antibacterial
1,3-Bis(3-nitrophenoxy)benzeneNitro groupsIncreased reactivity
1,3-Bis(3-hydroxyphenoxy)benzeneHydroxyl groupsEnhanced solubility and reactivity

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation compared to controls, suggesting its utility in clinical settings for treating infections caused by resistant bacterial strains .

Antioxidant Potential Assessment

In another study focusing on oxidative stress models, derivatives of the compound exhibited potent antioxidant activity comparable to established antioxidants. This suggests potential applications in developing therapies for conditions associated with oxidative damage .

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(3-phenoxyphenoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. A plausible route is the reaction of 1,3-dihalobenzene derivatives (e.g., 1,3-dichlorobenzene) with 3-phenoxyphenol under basic conditions. Key parameters include:

  • Catalyst: Copper(I) iodide or palladium catalysts for cross-coupling reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature: 80–120°C for 12–24 hours to ensure complete substitution.
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization.

Q. How can structural characterization of this compound be performed to confirm purity and connectivity?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic proton signals between δ 6.8–7.5 ppm (split into distinct multiplet patterns due to ortho/meta substitution).
    • ¹³C NMR: Peaks for ether-linked carbons (C-O) at 150–160 ppm.
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular ion [M+H]⁺.
  • X-ray Crystallography: Single-crystal analysis (if crystallizable) to resolve bond angles and spatial arrangement. Use SHELXL for refinement () .

Data Contradiction Resolution: Discrepancies in NMR integration ratios may arise from rotational isomerism; variable-temperature NMR (VT-NMR) can resolve dynamic effects.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian or ORCA software:

  • Geometry Optimization: B3LYP/6-31G(d) basis set for initial structure.
  • Frontier Orbitals: Calculate HOMO-LUMO gaps to assess charge transport potential.
  • Electrostatic Potential Maps: Identify electron-rich regions for supramolecular interactions.

Q. What strategies resolve contradictions in thermal stability data for this compound?

Methodological Answer: Discrepancies in thermogravimetric analysis (TGA) may arise from sample purity or decomposition pathways. Mitigation steps:

  • Purification: Ensure >99% purity via HPLC or repeated recrystallization.
  • Atmosphere Control: Perform TGA under inert (N₂) vs. oxidative (O₂) conditions to identify decomposition mechanisms.
  • Complementary Techniques: Pair TGA with Differential Scanning Calorimetry (DSC) to detect phase transitions.

Case Study: A 5% mass loss at 250°C under N₂ vs. rapid degradation in O₂ suggests oxidative instability.

Q. How can this compound be functionalized for polymer or coordination chemistry applications?

Methodological Answer: Leverage the electron-rich aryl ether moieties for:

  • Polymer Crosslinking: React with diisocyanates (e.g., toluene diisocyanate) to form polyurethanes.
  • Metal Coordination: Use as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

Example Reaction:

  • Ligand Synthesis: React this compound with Pd(OAc)₂ in THF to form a Pd(II) complex.
  • Characterization: XPS or EXAFS to confirm metal-ligand bonding.

Reference: describes analogous phosphine ligands for coordination chemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles () .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Waste Disposal: Segregate halogenated waste (if halogens are used in synthesis) for incineration.

Emergency Response:

  • Skin Contact: Wash with 10% aqueous ethanol for 15 minutes.
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste.

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